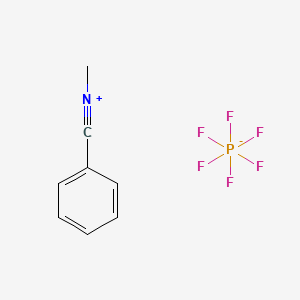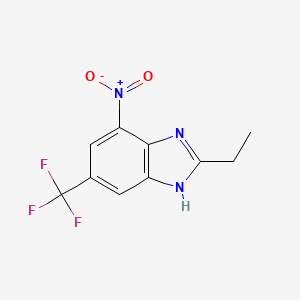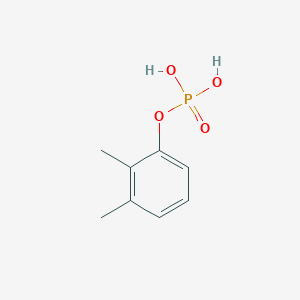
2,3-Dimethylphenol Dihydrogen Phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylphenol Dihydrogen Phosphate is an organic compound with the molecular formula C8H11O4P It is a derivative of phenol, where two methyl groups are substituted at the 2nd and 3rd positions, and a dihydrogen phosphate group is attached to the phenolic hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylphenol Dihydrogen Phosphate typically involves the reaction of 2,3-dimethylphenol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the dihydrogen phosphate ester. The general reaction can be represented as follows:
[ \text{2,3-Dimethylphenol} + \text{Phosphoric Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
2,3-Dimethylphenol Dihydrogen Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the phenol derivative.
Substitution: The dihydrogen phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic derivatives.
Substitution: Various substituted phenol derivatives.
科学的研究の応用
2,3-Dimethylphenol Dihydrogen Phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Dimethylphenol Dihydrogen Phosphate involves its interaction with specific molecular targets. The dihydrogen phosphate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
類似化合物との比較
Similar Compounds
- 2,4-Dimethylphenol Dihydrogen Phosphate
- 2,5-Dimethylphenol Dihydrogen Phosphate
- 3,4-Dimethylphenol Dihydrogen Phosphate
Uniqueness
2,3-Dimethylphenol Dihydrogen Phosphate is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and interaction with other molecules compared to its similar compounds.
特性
分子式 |
C8H11O4P |
|---|---|
分子量 |
202.14 g/mol |
IUPAC名 |
(2,3-dimethylphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C8H11O4P/c1-6-4-3-5-8(7(6)2)12-13(9,10)11/h3-5H,1-2H3,(H2,9,10,11) |
InChIキー |
CFZAEHZKTCVBOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)OP(=O)(O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)

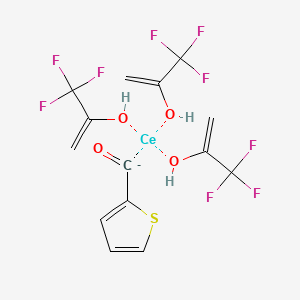
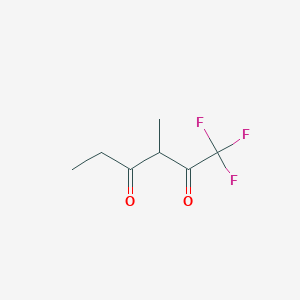
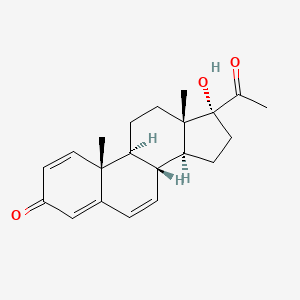

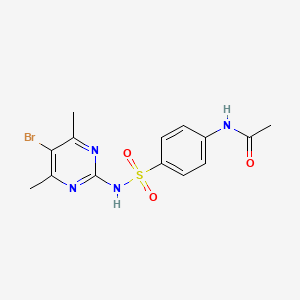
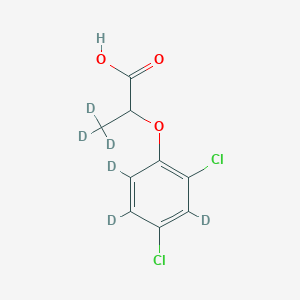
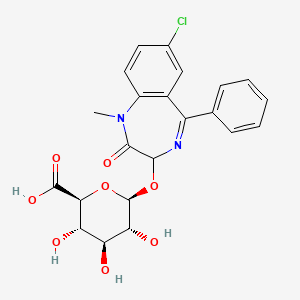
![6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine](/img/structure/B15290151.png)
